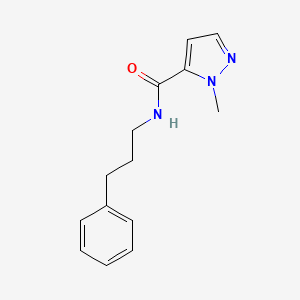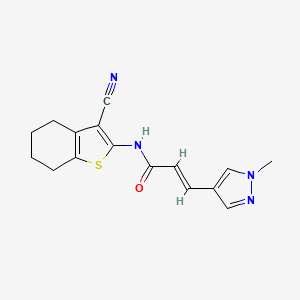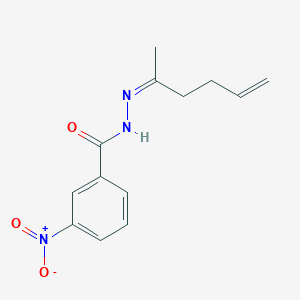
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide, also known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a potent and selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in various physiological processes.
Wirkmechanismus
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide selectively activates the CB2 receptor, which is primarily expressed in immune cells such as macrophages, monocytes, and T cells. CB2 activation has been shown to reduce inflammation and modulate immune responses, making it a promising target for therapeutic interventions.
Biochemical and Physiological Effects:
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. Additionally, 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide has been shown to have analgesic effects in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for the CB2 receptor, which allows for more specific targeting of immune cells. However, one limitation is that 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide has a relatively short half-life, which may limit its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide. One area of focus could be on developing more potent and selective CB2 agonists based on the structure of 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide in various diseases, including cancer and neurodegenerative disorders. Finally, more research is needed to fully understand the mechanism of action of 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide and its effects on immune cell function.
Synthesemethoden
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-phenylpropylamine with 1,3-dimethyl-2-nitrobenzene to form the corresponding amine. This amine is then reacted with 1H-pyrazole-5-carboxylic acid to yield 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The CB2 receptor, which 1-methyl-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide targets, has been shown to play a crucial role in modulating immune responses and reducing inflammation.
Eigenschaften
IUPAC Name |
2-methyl-N-(3-phenylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-17-13(9-11-16-17)14(18)15-10-5-8-12-6-3-2-4-7-12/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERGOQAMOZCUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5483148.png)

![N-butyl-2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5483161.png)
![2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile](/img/structure/B5483163.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B5483170.png)
![4-benzyl-5-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5483178.png)
![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5483193.png)
![2-(2-chlorophenyl)-4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5483198.png)
![3-(2-hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5483213.png)
![4-{1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5483237.png)
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-cyclopentylacetamide](/img/structure/B5483244.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5483247.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5483253.png)